

# An In-depth Technical Guide to the Synthesis and Chemical Properties of Azoxystrobin

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## Compound of Interest

Compound Name: Azoxystrobin

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## Introduction

**Azoxystrobin** is a highly effective, broad-spectrum systemic fungicide belonging to the strobilurin class.<sup>[1][2]</sup> First marketed in 1996, it has become a cornerstone of disease management in modern agriculture, offering protection for a wide array of crops against fungal pathogens from the Ascomycota, Deuteromycota, Basidiomycota, and Oomycetes groups.<sup>[1][2]</sup> Its efficacy stems from its specific mode of action as a Quinone Outside Inhibitor (QoI), which disrupts the fungal mitochondrial respiration process.<sup>[1][3]</sup> This document provides a comprehensive technical overview of **azoxystrobin's** chemical properties, its mechanism of action, primary synthesis pathways, and detailed experimental protocols relevant to its synthesis and analysis.

## Chemical and Physical Properties

**Azoxystrobin** is a synthetic compound that exists as a white to beige crystalline solid at room temperature.<sup>[1][4]</sup> Its chemical structure features a central 4,6-diphenoxypyrimidine skeleton, which is critical for its biological activity.<sup>[5]</sup> The molecule's properties, such as its low water solubility and systemic nature, are key to its function as a protective and curative fungicide in plants.<sup>[1][4]</sup>

Table 1: Physicochemical Properties of **Azoxystrobin**

Property	Value	Reference
Chemical Formula	C <sub>22</sub> H <sub>17</sub> N <sub>3</sub> O <sub>5</sub>	[1][4]
Molar Mass	403.39 g/mol	[4]
Appearance	White to beige crystalline solid	[1][4]
Melting Point	116 °C	[1]
Density	1.34 g/cm <sup>3</sup>	[1]
Vapor Pressure	8.3 x 10 <sup>-13</sup> mm Hg (at 25 °C)	[5]
Water Solubility	6.7 mg/L (at 20 °C)	[1]
Organic Solvent Solubility	Soluble in acetone, methanol, dichloromethane; 90 mg/mL in DMSO	[4][6]
Octanol-Water Partition Coefficient (log P)	2.50 (at 20 °C)	[1][5]

**Azoxystrobin**'s structure allows for geometrical isomerism, with the (E)-isomer being the biologically active form predominantly used in commercial formulations.[7] Exposure to light can cause photoisomerization to the less active (Z)-isomer.[7] When heated to decomposition, it emits toxic vapors containing nitrogen oxides.[5]

## Mechanism of Action: Inhibition of Mitochondrial Respiration

**Azoxystrobin**'s fungicidal activity is achieved by potently inhibiting mitochondrial respiration.[2][4] It specifically targets Complex III, also known as the cytochrome b-c1 complex, within the mitochondrial electron transport chain.[2][5] By binding tightly to the Quinone outside (Qo) site of cytochrome b, **azoxystrobin** physically blocks the transfer of electrons from ubiquinone to cytochrome c1.[1][3][8] This interruption halts the entire electron transport chain, which in turn prevents the synthesis of ATP, the primary energy currency of the cell.[1][2] The resulting energy depletion leads to the cessation of fungal growth and spore germination.[5][8]

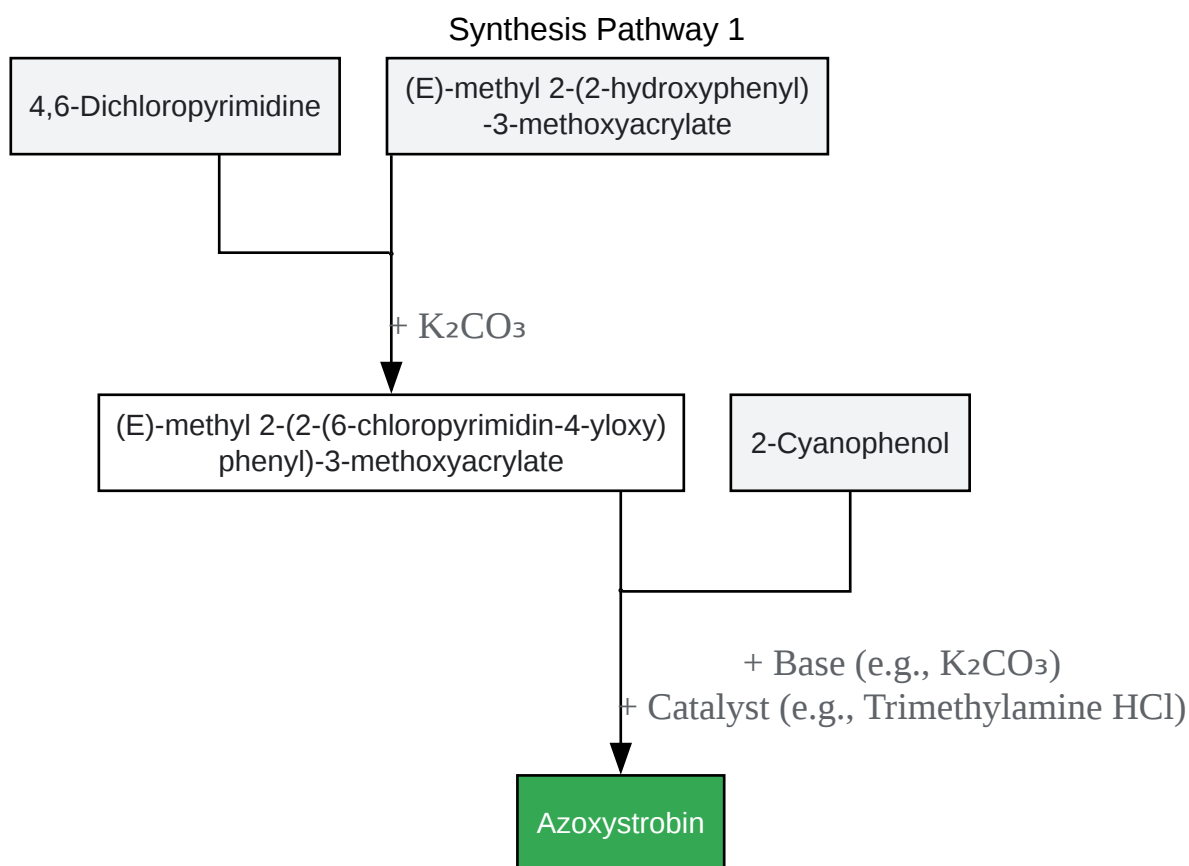
**Azoxystrobin** inhibits ATP production by blocking electron transfer at the Qo site of Complex III.

## Synthesis Pathways

The commercial synthesis of **azoxystrobin** can be achieved through several routes. The original synthesis was developed by ICI, and subsequent patents have disclosed various improvements and alternative methods.<sup>[1]</sup> Two prominent pathways are detailed below.

### Pathway 1: Synthesis from 4,6-Dichloropyrimidine

A widely cited synthesis route begins with 4,6-dichloropyrimidine. This intermediate undergoes a sequential nucleophilic substitution, first with (E)-methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate and then with 2-cyanophenol, often in the presence of a base and a suitable catalyst.<sup>[5][9]</sup>

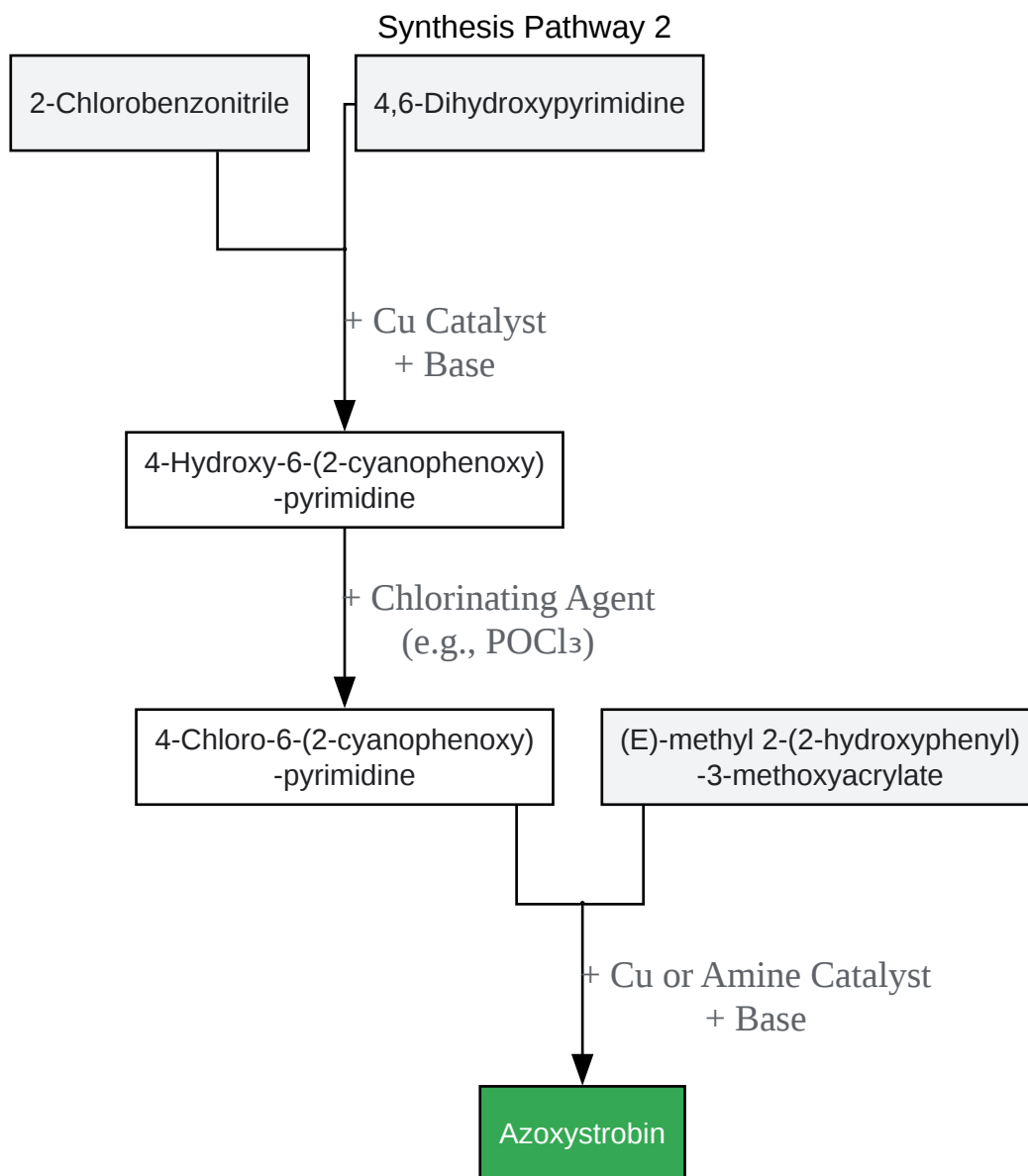


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Synthesis of **azoxystrobin** starting from 4,6-dichloropyrimidine.

## Pathway 2: Synthesis from 2-Chlorobenzonitrile

An alternative approach involves building the molecule from different starting materials. This pathway begins with a coupling reaction between 2-chlorobenzonitrile and 4,6-dihydroxypyrimidine, followed by chlorination to create a key intermediate, which is then coupled with the acrylate side-chain.[10]



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Synthesis of **azoxystrobin** starting from 2-chlorobenzonitrile.

## Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of **azoxystrobin**, based on published literature and patents.

### Protocol: Synthesis of Azoxystrobin

This protocol is adapted from patent literature and describes the final coupling step to produce **azoxystrobin**.<sup>[9]</sup>

Objective: To synthesize **azoxystrobin** from methyl (E)-2-[2-[6-chloropyrimidin-4-yloxy]phenyl]-3-methoxyacrylate and 2-cyanophenol.

Materials:

- Methyl (E)-2-[2-[6-chloropyrimidin-4-yloxy]phenyl]-3-methoxyacrylate (0.25 mol)
- 2-Cyanophenol (0.275 mol)
- Potassium carbonate ( $K_2CO_3$ ), anhydrous (0.2 mol)
- Trimethylamine hydrochloride (0.02 mol)
- Toluene (150 g)
- Water (100 g)
- 500 mL reaction flask with stirring and heating capabilities

Procedure:

- Add toluene (150 g), methyl (E)-2-[2-[6-chloropyrimidin-4-yloxy]phenyl]-3-methoxyacrylate (80.99 g, 0.25 mol), 2-cyanophenol (33.09 g, 0.275 mol), potassium carbonate (27.88 g, 0.2 mol), and trimethylamine hydrochloride (1.95 g, 0.02 mol) sequentially into the 500 mL reaction flask.
- Stir the mixture and heat to 80 °C.

- Maintain the reaction at 80 °C for 8 hours, monitoring progress by a suitable method (e.g., HPLC, TLC).
- After the reaction is complete, cool the mixture and add 100 g of water.
- Transfer the mixture to a separatory funnel and allow the layers to separate.
- Collect the organic (toluene) layer containing the **azoxystrobin** product.
- The product can be isolated from the toluene solution by solvent evaporation and purified further by recrystallization from a suitable solvent like methanol.[\[11\]](#)

## Protocol: Quantification by Gas Chromatography (GC-FID)

This method is used to determine the purity of an **azoxystrobin** sample using gas chromatography with a Flame Ionization Detector (FID) and an internal standard.[\[12\]](#)

Objective: To quantify the active ingredient content in an **azoxystrobin** sample.

Instrumentation and Conditions:

- Instrument: Gas Chromatograph with FID
- Column: HP-5 (30 m length x 0.32 mm i.d. x 0.25 µm film thickness)
- Oven Program: Initial temp 240 °C, ramp at 3 °C/min to 270 °C, then ramp at 5 °C/min to 300 °C, hold for 4 min.
- Injector Temperature: 250 °C
- Detector Temperature: 300 °C
- Carrier Gas (He): 1.5 mL/min
- Fuel Gas (H<sub>2</sub>): 40 mL/min
- Air: 400 mL/min

- Injection Volume: 1 µL
- Split Ratio: 20:1
- Expected Retention Time: ~17.1 min for **Azoxystrobin**

#### Reagent Preparation:

- Internal Standard (IS) Solution: Accurately weigh ~0.1 g of Dibutyl phthalate (DBP) into a 100 mL volumetric flask. Dilute to volume with Acetone.
- Standard Solution: Accurately weigh ~45 mg of analytical grade **azoxystrobin** standard into a 50 mL volumetric flask. Add 5.0 mL of the IS solution and dilute to the mark with Acetone. Mix well.
- Sample Solution: Accurately weigh a sample amount equivalent to ~45 mg of **azoxystrobin** into a 50 mL volumetric flask. Add 5.0 mL of the IS solution and dilute to the mark with Acetone. Mix well.

#### Procedure:

- Inject 1 µL of the standard solution into the GC and record the chromatogram.
- Inject 1 µL of the sample solution into the GC and record the chromatogram.
- Calculate the percentage of **azoxystrobin** in the sample using the following formula:

$$\% \text{ Azoxystrobin} = (M_{\text{std}} \times A_{\text{is\_std}} \times A_{\text{ai\_spl}} \times P) / (M_{\text{spl}} \times A_{\text{ai\_std}} \times A_{\text{is\_spl}})$$

Where:

- $M_{\text{std}}$  = weight of standard (mg)
- $M_{\text{spl}}$  = weight of sample (mg)
- $A_{\text{is\_std}}$  = Peak area of IS in standard
- $A_{\text{ai\_std}}$  = Peak area of active ingredient in standard

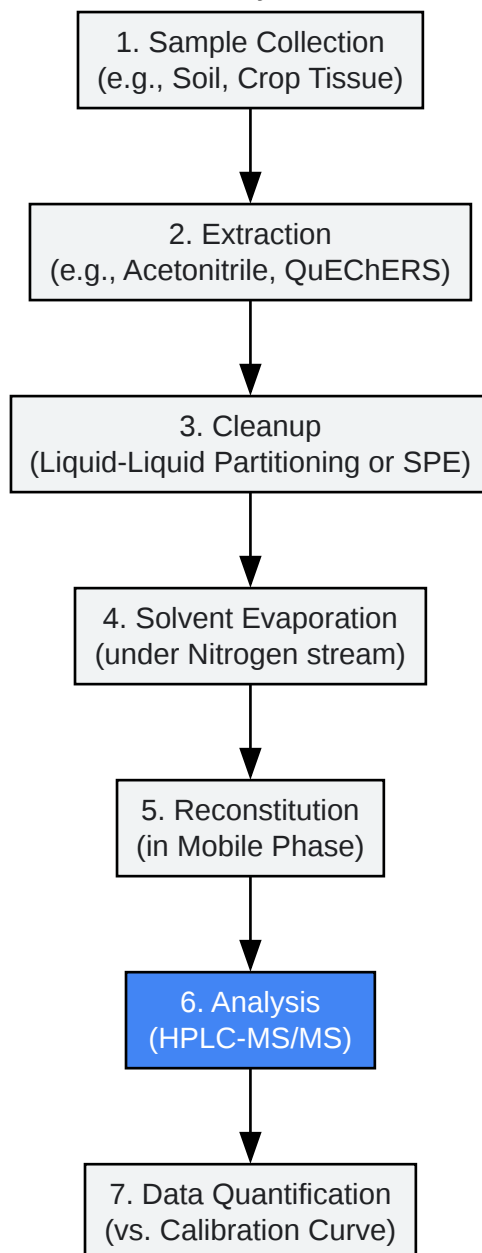
- $A_{is\_spl}$  = Peak area of IS in sample
- $A_{ai\_spl}$  = Peak area of active ingredient in sample
- $P$  = Purity of the standard (%)

## Protocol: Workflow for Residue Analysis in Environmental Samples

Analyzing for trace amounts of **azoxystrobin** in complex matrices like soil or crops requires extraction, cleanup, and sensitive detection, typically by HPLC-MS/MS.[\[13\]](#)[\[14\]](#)



## General Workflow for Azoxystrobin Residue Analysis



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Typical workflow for the analysis of **azoxystrobin** residues in complex matrices.

## Methodology Overview:

- **Extraction:** A representative sample is homogenized and extracted with an organic solvent like acetonitrile. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is commonly employed.<sup>[14]</sup>

- Cleanup: The crude extract is purified to remove interfering matrix components. This can involve liquid-liquid partitioning with a solvent like dichloromethane or passing the extract through a Solid Phase Extraction (SPE) cartridge.[13][14]
- Concentration & Reconstitution: The purified extract is evaporated to dryness, often under a gentle stream of nitrogen, and then redissolved in a precise volume of a solvent suitable for the analytical instrument (e.g., the HPLC mobile phase).[13]
- Analysis: The final sample is injected into an HPLC-MS/MS system. The HPLC separates **azoxystrobin** from any remaining matrix components, and the tandem mass spectrometer provides highly selective and sensitive detection and quantification.[13]

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